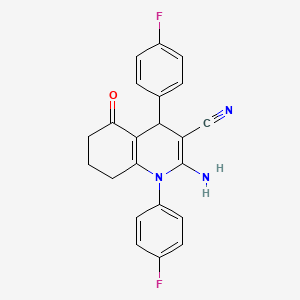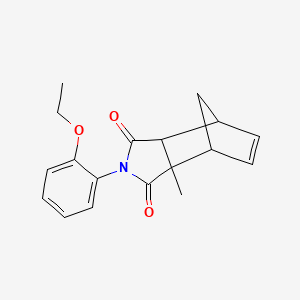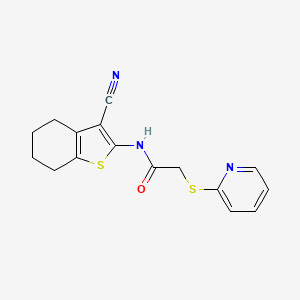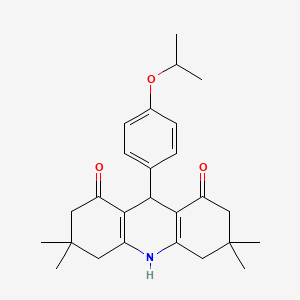![molecular formula C17H11Cl2N7O2S B11535969 N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a complex organic compound featuring a triazole ring fused with a triazolotriazine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multiple steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a condensation reaction with an aldehyde or ketone derivative.
Attachment of the Nitrobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol derivative to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.
Reduction: The dichlorophenyl group can be reduced to form a more reactive phenyl derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Phenyl Derivatives: Formed from the reduction of the dichlorophenyl group.
Functionalized Sulfanyl Compounds: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structural features allow it to interact with DNA and other cellular components, potentially leading to the inhibition of cancer cell growth.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and triazolotriazine rings allow it to form stable complexes with these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or the alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and nitrobenzylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C17H11Cl2N7O2S |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(E)-1-(2,4-dichlorophenyl)-N-[3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]methanimine |
InChI |
InChI=1S/C17H11Cl2N7O2S/c18-13-4-3-12(15(19)7-13)8-20-24-10-21-25-16(24)22-23-17(25)29-9-11-1-5-14(6-2-11)26(27)28/h1-8,10H,9H2/b20-8+ |
InChI-Schlüssel |
DBHCBYDXAWZGPW-DNTJNYDQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3/N=C/C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3N=CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)



![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
![N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11535940.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
